2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol
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Overview
Description
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol is a compound that features both piperidine and pyrrolidine rings, which are nitrogen-containing heterocycles. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol typically involves the functionalization of piperidine and pyrrolidine ringsThe reaction conditions often involve the use of sulfonyl chlorides and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)ethanol: Lacks the pyrrolidine moiety and sulfonyl group.
4-(Pyrrolidin-1-yl)piperidine: Lacks the ethanol group.
N-(Pyrrolidin-1-ylsulfonyl)piperidine: Lacks the ethanol group
Uniqueness
2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol is unique due to the presence of both piperidine and pyrrolidine rings, along with a sulfonyl group and an ethanol moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H22N2O3S |
---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C11H22N2O3S/c14-10-5-11-3-8-13(9-4-11)17(15,16)12-6-1-2-7-12/h11,14H,1-10H2 |
InChI Key |
JIRLRJDEUBEOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)CCO |
Origin of Product |
United States |
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